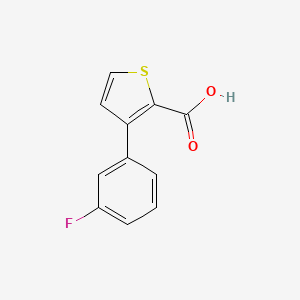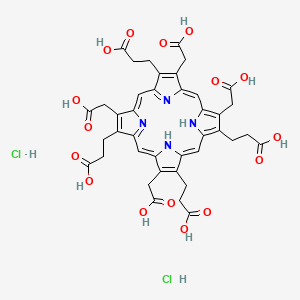
Uroporphyriniiidihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uroporphyriniiidihydrochloride is a porphyrin derivative, a class of compounds known for their role in various biological processes. Porphyrins are tetrapyrrole macrocycles that play a crucial role in the biosynthesis of heme, chlorophyll, and vitamin B12. This compound is particularly significant due to its applications in medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uroporphyriniiidihydrochloride typically involves the condensation of pyrrole derivatives under acidic conditions. One common method is the reaction of pyrrole with formaldehyde and acetic acid, followed by oxidation to form the porphyrin ring. The resulting uroporphyrinogen is then converted to this compound through a series of decarboxylation and chlorination steps .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, such as the use of genetically engineered Escherichia coli strains. These strains are designed to overproduce the necessary precursors and enzymes required for the biosynthesis of uroporphyrinogen, which is subsequently converted to this compound .
Chemical Reactions Analysis
Types of Reactions
Uroporphyriniiidihydrochloride undergoes various chemical reactions, including:
Oxidation: Converts uroporphyrinogen to uroporphyrin.
Reduction: Reduces uroporphyrin to uroporphyrinogen.
Substitution: Involves the replacement of functional groups on the porphyrin ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various porphyrin derivatives, such as coproporphyrin and protoporphyrin, which are intermediates in the biosynthesis of heme and chlorophyll .
Scientific Research Applications
Uroporphyriniiidihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other porphyrin derivatives.
Biology: Plays a role in studying the biosynthesis of heme and chlorophyll.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
Uroporphyriniiidihydrochloride exerts its effects by interacting with various enzymes and proteins involved in the biosynthesis of heme. It acts as a substrate for enzymes such as uroporphyrinogen III decarboxylase, which converts it to coproporphyrinogen III. This conversion is crucial for the subsequent steps in the heme biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Uroporphyrinogen III: A precursor in the biosynthesis of heme and chlorophyll.
Coproporphyrinogen III: An intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: A direct precursor to heme.
Uniqueness
Unlike other porphyrin derivatives, it has been extensively studied for its photodynamic properties and potential therapeutic applications .
Properties
Molecular Formula |
C40H40Cl2N4O16 |
|---|---|
Molecular Weight |
903.7 g/mol |
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |
InChI Key |
CIFQWXFTTZDHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


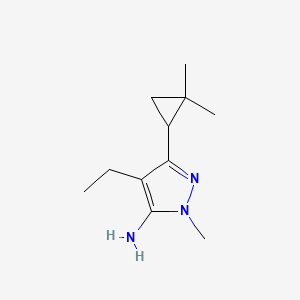
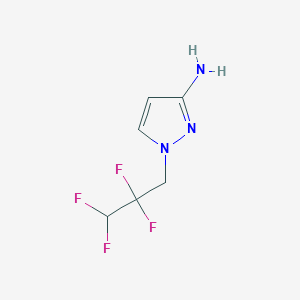
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
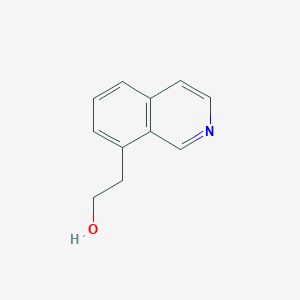

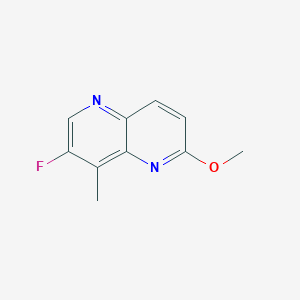
![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
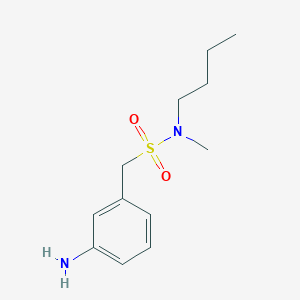
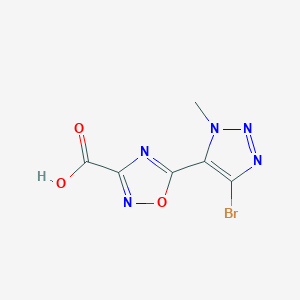
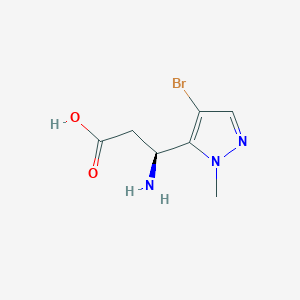
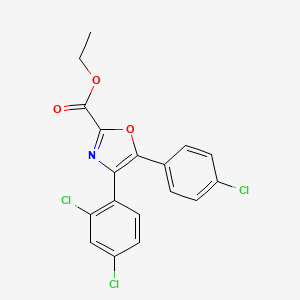
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
